molecular formula C7H8N2O2S B8687498 3-(Methylthio)-2-nitroaniline

3-(Methylthio)-2-nitroaniline

Cat. No.: B8687498
M. Wt: 184.22 g/mol
InChI Key: SGHVTQWWVZBGFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methylthio)-2-nitroaniline (C₇H₇N₂O₂S) is an aromatic amine derivative featuring a nitro (-NO₂) group at the 2-position and a methylthio (-SCH₃) group at the 3-position of the aniline ring. The methylthio group introduces sulfur-based electron-donating resonance effects, while the nitro group exerts strong electron-withdrawing inductive effects.

Properties

Molecular Formula

C7H8N2O2S

Molecular Weight

184.22 g/mol

IUPAC Name

3-methylsulfanyl-2-nitroaniline

InChI

InChI=1S/C7H8N2O2S/c1-12-6-4-2-3-5(8)7(6)9(10)11/h2-4H,8H2,1H3

InChI Key

SGHVTQWWVZBGFN-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1[N+](=O)[O-])N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(Methylthio)-2-nitroaniline with structurally similar nitroaniline derivatives, focusing on molecular properties, substituent effects, and applications:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Applications Reference
This compound C₇H₇N₂O₂S 183.21 (calculated) -NO₂ (2), -SCH₃ (3) Hypothesized applications: Intermediate for sulfur-containing dyes or ligands. N/A
3-Nitroaniline C₆H₆N₂O₂ 138.12 -NO₂ (3) Used as an analytical standard in environmental testing. Regulated under PRTR 2-69 .
2-Methyl-3-nitroaniline C₇H₈N₂O₂ 152.15 -CH₃ (2), -NO₂ (3) Higher steric hindrance due to methyl at 2-position; potential use in polymer stabilizers.
N,N-Dimethyl-2-nitroaniline C₈H₁₀N₂O₂ 166.18 -NO₂ (2), -N(CH₃)₂ (1) Dimethylamino group enhances solubility; used in organic synthesis as a directing group.
3-Methyl-4-nitroaniline C₇H₈N₂O₂ 152.15 -CH₃ (3), -NO₂ (4) Nitro at para position reduces basicity; precursor for 5-fluoro-2-nitrobenzoic acid synthesis.
N-Benzyl-3-nitroaniline C₁₃H₁₂N₂O₂ 228.25 -NO₂ (3), -NHCH₂C₆H₅ (1) Benzyl group increases lipophilicity; applications in pharmaceutical intermediates .

Key Comparative Insights:

Electronic Effects: The methylthio group in this compound donates electrons via resonance, contrasting with the electron-withdrawing nitro group. This duality may stabilize charge distribution in intermediates during reactions. In N,N-Dimethyl-2-nitroaniline, the dimethylamino group strongly donates electrons, enhancing solubility in polar solvents compared to the sulfur analog .

Applications :

  • 3-Nitroaniline is standardized for environmental analysis, whereas N-Benzyl-3-nitroaniline is utilized in drug synthesis due to its modified amine group .
  • This compound ’s sulfur moiety may make it valuable in synthesizing thioether-linked polymers or metal ligands, though direct evidence is lacking.

Similar handling precautions likely apply to this compound .

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